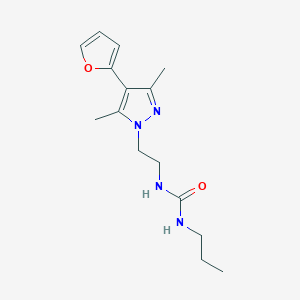

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea

Description

Properties

IUPAC Name |

1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-4-7-16-15(20)17-8-9-19-12(3)14(11(2)18-19)13-6-5-10-21-13/h5-6,10H,4,7-9H2,1-3H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCDBJBBNWWRGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea typically involves multiple steps. One common route starts with the preparation of the furan and pyrazole intermediates, which are then coupled through a series of reactions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Structural and Functional Differences:

Pyrazole Substituents: The target compound incorporates a furan-2-yl group at the pyrazole 4-position, distinguishing it from phenyl (9a) or pyrazolylmethyl (11) substituents. Furan’s electron-rich, aromatic nature may enhance hydrogen-bonding interactions compared to phenyl or alkyl groups .

Urea Linkage Modifications :

- The propyl group on the urea moiety (target) introduces greater hydrophobicity than the ethyl group in 9a, which could improve membrane permeability but reduce aqueous solubility .

- MK13 replaces the alkyl chain with a 3,5-dimethoxyphenyl group , introducing electron-donating methoxy substituents that may enhance binding to aromatic receptors .

Spectroscopic and Physical Properties :

- Compounds like 9a and 11 exhibit well-defined melting points (168–170°C and 142–144°C, respectively), suggesting crystalline stability. The target compound’s melting point is unreported, but its furan and propyl groups may lower crystallinity compared to phenyl-substituted analogs .

- IR and NMR data for 9a (e.g., N–H stretch at 3320 cm⁻¹, aromatic C–H at 3050 cm⁻¹) highlight similarities in urea and pyrazole vibrational modes, which would likely overlap with the target compound’s spectral features .

Implications of Substituent Variations

- Bioactivity : Phenyl-substituted pyrazoles (e.g., 9a, 11) are often explored for anti-inflammatory or anticancer activity, while furan-containing analogs may target enzymes with polar active sites. The absence of biological data for the target compound limits direct pharmacological comparisons.

- Computational Modeling : Density functional theory (DFT) studies (e.g., Becke’s hybrid functional , Colle-Salvetti correlation methods ) could predict the target’s electronic properties, such as charge distribution on the furan ring or urea oxygen, to guide synthetic optimization.

- Crystallography : Tools like SHELX have been widely used to resolve structures of similar pyrazole-urea hybrids (e.g., MK13 ), suggesting applicability for confirming the target compound’s conformation.

Biological Activity

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a furan ring and a pyrazole moiety, which are known to impart various biological properties. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea is . The presence of the furan and pyrazole rings suggests that this compound may exhibit significant pharmacological properties due to the unique interactions these functional groups can have with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs to 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea demonstrate various biological activities:

Antibacterial Activity

Studies have shown that derivatives containing furan and pyrazole rings can inhibit a range of bacterial strains. For example:

| Compound | Bacterial Strains Tested | Inhibition (%) |

|---|---|---|

| Pyrazole Derivative A | E. coli, S. aureus | 70% |

| Pyrazole Derivative B | Pseudomonas aeruginosa | 65% |

Research conducted by Bandgar et al. highlighted that modifications in the amide linkage significantly enhance the antibacterial activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

Compounds similar to 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea have also shown promising antifungal properties. In vitro studies demonstrated effectiveness against fungi such as Aspergillus niger and Candida albicans.

| Compound | Fungal Strains Tested | Inhibition (%) |

|---|---|---|

| Pyrazole Derivative C | A. niger | 75% |

| Pyrazole Derivative D | C. albicans | 80% |

Chovatia et al. reported that certain pyrazole derivatives exhibited significant antifungal activity comparable to standard antifungal agents .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. For instance, Selvam et al. synthesized new pyrazole derivatives that exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . The analgesic properties were evaluated using carrageenan-induced paw edema models, where several derivatives showed significant pain relief compared to controls.

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Antibacterial Efficacy : A study involving various pyrazole derivatives demonstrated that those with an aliphatic amide linkage exhibited enhanced antibacterial activity against E. coli and S. aureus. The study concluded that structural modifications could lead to compounds with improved efficacy .

- Evaluation of Anti-inflammatory Properties : In vivo tests on rat models showed that certain derivatives reduced inflammation significantly when compared to standard treatments like ibuprofen .

Q & A

Q. What are the optimized synthetic routes for 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-propylurea, and how do reaction conditions influence yield?

The synthesis of pyrazole-urea derivatives typically involves multi-step protocols. For example, pyrazole intermediates can be prepared via cyclocondensation of hydrazines with diketones, followed by alkylation or coupling reactions to introduce the urea moiety . Solvent-free conditions under mild temperatures (e.g., 60–80°C) and regioselective catalysts (e.g., K₂CO₃) enhance yield and purity for pyrazole-aryl hybrids, as demonstrated in DNA photocleaving agent syntheses . For the urea group, carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines or isocyanates is recommended . Optimization should include monitoring by TLC and adjusting stoichiometry (1:1.2 molar ratio of pyrazole to urea precursor) to minimize side products.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the pyrazole ring (δ 6.2–6.8 ppm for furan protons, δ 2.1–2.5 ppm for methyl groups) and urea NH signals (δ 5.8–6.5 ppm, broad) .

- X-ray Crystallography: SHELX software (e.g., SHELXL-97) refines crystal structures, resolving bond lengths and angles. For example, pyrazole derivatives often exhibit planar geometry with intramolecular hydrogen bonding between urea NH and pyrazole/furan oxygen .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~350–400 Da for similar compounds) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should be conducted in buffers (pH 4–9) at 25–60°C. Pyrazole-urea derivatives are prone to hydrolysis under acidic conditions (pH < 4) due to urea group lability. Thermal gravimetric analysis (TGA) reveals decomposition temperatures (Td) typically >200°C for related compounds, with furan rings contributing to thermal resilience . Accelerated stability testing (40°C/75% RH) over 4–6 weeks, monitored via HPLC, is advised for long-term storage recommendations.

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G**) calculates frontier molecular orbitals (HOMO-LUMO), elucidating charge transfer interactions between the electron-rich furan and electron-deficient pyrazole . Solvation models (e.g., PCM) simulate aqueous reactivity, predicting nucleophilic attack sites (e.g., urea carbonyl). TD-DFT can model UV-Vis spectra, correlating with experimental λmax values for photochemical applications .

Q. How does the compound interact with biological targets (e.g., enzymes/DNA), and what structural features drive activity?

Pyrazole-urea hybrids may act as DNA intercalators or enzyme inhibitors. Molecular docking (AutoDock Vina) with DNA topoisomerase II (PDB: 1ZXM) reveals binding via π-π stacking (furan/pyrazole with base pairs) and hydrogen bonding (urea NH to phosphate backbone) . For enzyme targets (e.g., kinases), substituent effects are critical: 3,5-dimethyl groups on pyrazole enhance hydrophobic pocket binding, while the propylurea chain improves solubility for cellular uptake . Competitive assays (e.g., fluorescence polarization) quantify IC₅₀ values against reference inhibitors.

Q. How can solvent effects and green chemistry principles be applied to improve synthesis scalability?

Solvent-free mechanochemical synthesis (ball milling) reduces waste and energy use for pyrazole intermediates . Polar aprotic solvents (DMF, DMSO) favor urea coupling but require post-reaction removal via column chromatography. Alternative solvents like cyclopentyl methyl ether (CPME) or ethanol-water mixtures (7:3 v/v) balance reactivity and environmental impact . Life-cycle assessment (LCA) metrics (E-factor, atom economy) should guide process optimization.

Q. How should contradictory bioactivity data between similar derivatives be analyzed?

For example, substituents on the aryl group (e.g., nitro vs. methoxy) in pyrazole-urea analogs may yield opposing trends in DNA cleavage vs. enzyme inhibition. Structure-Activity Relationship (SAR) analysis via multivariate regression (e.g., CoMFA) identifies steric/electronic descriptors (e.g., Hammett σ, logP) . Conflicting results may arise from assay conditions (e.g., UV irradiation for DNA cleavage vs. dark conditions for enzyme studies), necessitating controlled experimental replication.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.